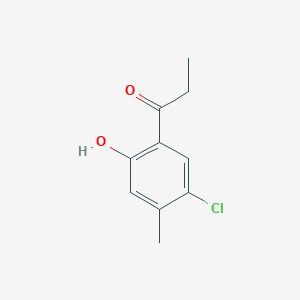
1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one
Vue d'ensemble
Description
The compound “1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one” is an organic compound1. However, detailed information about this specific compound is not readily available1.
Synthesis Analysis
There is no specific information available on the synthesis of “1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one”. However, a related compound, 1,2,4-triazole derivatives, has been synthesized and evaluated as promising anticancer agents2.Molecular Structure Analysis
The molecular structure of “1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one” is not readily available. However, the molecular formula of a similar compound, 2-hydroxy-2-methylpropiophenone, is C10H12O23.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one”. However, a general analysis of synthetic cathinones, which are structurally related to this compound, can be found in a manual by the United Nations Office on Drugs and Crime4.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one” are not readily available. However, a similar compound, 2’-Methylpropiophenone, has a molecular weight of 148.20200, and its density is 0.963g/cm36.Applications De Recherche Scientifique
Anticancer Research
- Scientific Field : Medicinal Chemistry
- Application Summary : This compound has been used in the synthesis of novel 1,2,4-triazole derivatives, which have shown promise as anticancer agents .
Anticancer Research
- Scientific Field : Medicinal Chemistry
- Application Summary : This compound has been used in the synthesis of novel 1,2,4-triazole derivatives, which have shown promise as anticancer agents .
Anticancer Research
Safety And Hazards
The safety and hazards of “1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one” are not readily available. However, a similar compound, 2’-Methylpropiophenone, has a number of safety precautions associated with it, including avoiding contact with skin and eyes, and not breathing dust/fume/gas/mist/vapours/spray7.
Orientations Futures
There is no specific information available on the future directions of “1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one”. However, a related compound, 1,2,4-triazole derivatives, has been synthesized and evaluated as promising anticancer agents, indicating potential future directions in the field of medicinal chemistry2.
Please note that this information is based on the best available data and may not be fully comprehensive. Further research may be needed to obtain more detailed information about “1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one”.
Propriétés
IUPAC Name |
1-(5-chloro-2-hydroxy-4-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-3-9(12)7-5-8(11)6(2)4-10(7)13/h4-5,13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDGCXYTPWZPNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=C(C(=C1)Cl)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40639939 | |
| Record name | 1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40639939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one | |
CAS RN |
22362-65-8 | |
| Record name | 1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40639939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-8-amine](/img/structure/B1604085.png)
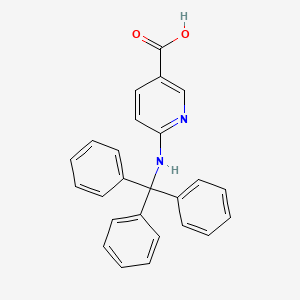

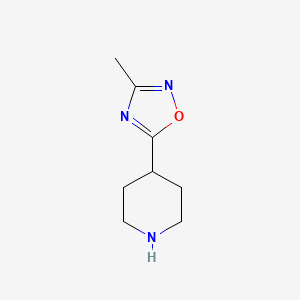
![4-{2-[(Methylamino)methyl]phenylsulphonyl}morpholine](/img/structure/B1604094.png)

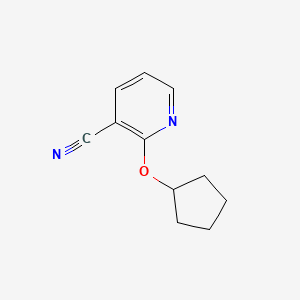
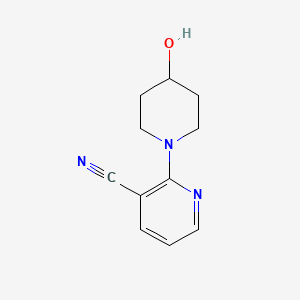




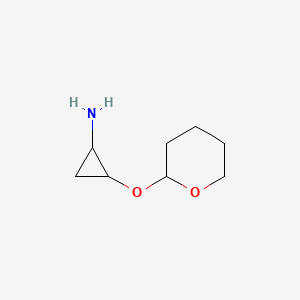
![6-Chlorospiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B1604107.png)